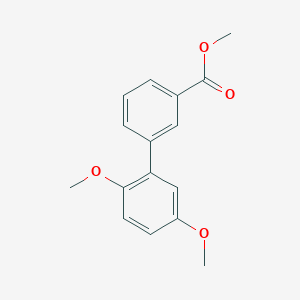![molecular formula C14H26N2O5 B7963749 methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate](/img/structure/B7963749.png)
methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate is a synthetic compound, known for its multifaceted applications in organic synthesis and medicinal chemistry. With its unique structure, it is a valuable intermediate in peptide synthesis, owing to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate can be synthesized through various routes. One common method involves the protection of the amino group in lysine with a tert-butoxycarbonyl group, followed by esterification of the carboxylic acid group with methanol. This process typically employs catalysts such as hydrochloric acid or sulfuric acid under controlled temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, this compound is produced using automated synthesizers which facilitate large-scale peptide synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the compound, including purification steps like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate undergoes a variety of reactions including:
Hydrolysis: : Removal of the ester and tert-butoxycarbonyl groups under acidic or basic conditions.
Reduction: : Conversion of the acetamido group to an amino group using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions where functional groups are introduced to the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include acids like trifluoroacetic acid for deprotection, strong bases for ester hydrolysis, and reducing agents for selective reduction processes. Reaction conditions generally involve controlled temperatures, inert atmospheres, and sometimes the use of solvents like dichloromethane or ethanol.
Major Products
The major products from these reactions are derivatives of the original compound, tailored for specific applications in drug design and peptide synthesis.
Aplicaciones Científicas De Investigación
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate finds extensive use in:
Chemistry: : As a building block in the synthesis of peptides and complex organic molecules.
Biology: : In the study of protein interactions and enzyme kinetics.
Medicine: : As an intermediate in the production of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: : In the manufacture of biopolymers and other high-value materials.
Mecanismo De Acción
Methyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate is compared to other amino acid derivatives like:
Methyl (2S)-6-{[(benzyloxy)carbonyl]amino}-2-acetamidohexanoate
Methyl (2S)-6-{[(fluorenylmethoxy)carbonyl]amino}-2-acetamidohexanoate
Each of these compounds offers unique benefits in peptide synthesis, such as varying stability and deprotection conditions. The tert-butoxycarbonyl group’s ease of removal under mild conditions makes it particularly advantageous compared to other protecting groups.
Comparación Con Compuestos Similares
Methyl (2S)-6-{[(benzyloxy)carbonyl]amino}-2-acetamidohexanoate
Methyl (2S)-6-{[(fluorenylmethoxy)carbonyl]amino}-2-acetamidohexanoate
Ethyl (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-acetamidohexanoate
These compounds are often used interchangeably in research and industrial applications depending on the specific requirements of the synthesis process. The choice of protecting groups and esters depends on the desired reaction conditions and the final application of the synthesized peptides or organic molecules.
Feel free to dive into any section you find particularly fascinating!
Propiedades
IUPAC Name |
methyl (2S)-2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-10(17)16-11(12(18)20-5)8-6-7-9-15-13(19)21-14(2,3)4/h11H,6-9H2,1-5H3,(H,15,19)(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKCQCVEKQCPHR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B7963666.png)
![Methyl (2S)-2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetate](/img/structure/B7963670.png)
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate](/img/structure/B7963674.png)

![Methyl 2-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2-difluoroacetate](/img/structure/B7963687.png)


![Methyl 2-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963711.png)





![Methyl 2-chloro-4-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963760.png)
